molecular formula C11H12FN3O4 B13030680 1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one

1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one

Cat. No.: B13030680
M. Wt: 269.23 g/mol
InChI Key: OLYFJRLFELYYDP-YRCORFKGSA-N
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Description

This fluorinated imidazo[4,5-c]pyridine derivative features a tetrahydrofuran (THF) ring substituted with a fluoro group at C4, a hydroxymethyl group at C5, and a hydroxy group at C2. The imidazo[4,5-c]pyridin-4-one moiety is fused to the THF ring, forming a bicyclic structure.

Properties

Molecular Formula

C11H12FN3O4

Molecular Weight

269.23 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C11H12FN3O4/c12-7-6(3-16)19-11(9(7)17)15-4-14-8-5(15)1-2-13-10(8)18/h1-2,4,6-7,9,11,16-17H,3H2,(H,13,18)/t6-,7+,9-,11-/m1/s1

InChI Key

OLYFJRLFELYYDP-YRCORFKGSA-N

Isomeric SMILES

C1=CNC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)F)O

Canonical SMILES

C1=CNC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a two-part approach:

The stereochemical control during sugar synthesis and the coupling step are critical for obtaining the desired active isomer.

Preparation of the Fluorinated Sugar Moiety

The sugar portion, (2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran, is prepared through multi-step organic synthesis involving:

  • Starting from a protected ribose or arabinose derivative.
  • Introduction of the fluorine atom at the 4-position via selective fluorination methods.
  • Protection and deprotection steps to control hydroxyl groups.
  • Stereoselective ring closure to form the tetrahydrofuran ring with the correct stereochemistry.

Typical fluorination reagents and conditions include electrophilic fluorinating agents or nucleophilic fluorination under carefully controlled temperature and solvent conditions to avoid side reactions and racemization.

Coupling with the Imidazo[4,5-C]pyridin-4-one Base

The base, 1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one, is coupled to the sugar moiety usually via:

  • Activation of the sugar moiety as a glycosyl donor (e.g., as a halide or trichloroacetimidate derivative).
  • Use of Lewis acid catalysts or other promoters to facilitate the glycosidic bond formation.
  • Conditions optimized to maintain stereochemistry and prevent decomposition.

Example Preparation Method (Based on Related Nucleoside Syntheses)

Step Reagents/Conditions Yield (%) Notes
1. Fluorination of protected sugar derivative Selective fluorinating agent (e.g., DAST, NFSI) at low temperature 70-85 Stereoselective fluorination at C4
2. Deprotection and ring closure Acid/base catalysis under controlled conditions 75-90 Formation of tetrahydrofuran ring
3. Preparation of glycosyl donor Conversion to halide or trichloroacetimidate 80-95 Activation for coupling
4. Coupling with imidazo[4,5-c]pyridin-4-one base Lewis acid catalyst (e.g., TMSOTf) in anhydrous solvent 60-80 Stereoselective glycosidic bond formation
5. Purification Chromatography (silica gel, RP-HPLC) - Ensures high purity of final compound

Research Findings and Optimization Notes

  • Stereochemical control is achieved by using chiral starting materials and selective fluorination methods, which is crucial for biological activity.
  • Fluorination at the 4-position often employs reagents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI), balancing reactivity and selectivity.
  • Coupling efficiency depends on the choice of glycosyl donor and catalyst; trichloroacetimidate donors activated by trimethylsilyl triflate (TMSOTf) yield better stereoselectivity.
  • Purification steps often involve gradient elution chromatography to separate isomers and impurities.
  • Yields reported in related nucleoside syntheses range from 60% to over 85% per step, with overall yields optimized by minimizing side reactions and protecting group manipulations.

Comparative Data Table of Fluorination Methods for Sugar Moiety

Fluorinating Agent Temperature Solvent Yield (%) Selectivity Notes
DAST (Diethylaminosulfur trifluoride) -78 to 0 °C CH2Cl2 75-85 High regio- and stereoselectivity
NFSI (N-Fluorobenzenesulfonimide) 0 to 25 °C Acetonitrile 65-80 Milder, less side reactions
Selectfluor Room temp MeCN/H2O 60-75 Sometimes lower selectivity

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

a. Imidazo[4,5-c]pyridine Derivatives
  • Compound 17a (from ):

    • Structure: Contains a 7-phenyl-substituted imidazo[4,5-c]pyridine core linked to a THF ring with a 4-methylbenzoyloxy group at C3.
    • Key Differences: Lacks the fluoro substituent and hydroxymethyl group on the THF ring, but includes a bulky 3,3,4,4-tetramethyl-2,5-dioxopyrrolidin-1-yl group.
    • Implications: The phenyl group may enhance lipophilicity, while the absence of fluorine could reduce metabolic stability compared to the target compound .
  • Compound 18a (from ):

    • Structure: Similar to 17a but replaces the benzoyloxy group with a hydroxy group.
    • Key Differences: Hydroxy substitution improves solubility but reduces steric bulk compared to 17a. The target compound’s fluoro group may confer additional electronic effects .
b. Triazolo[4,5-d]pyrimidine Derivatives
  • Compound in : Structure: Features a triazolo[4,5-d]pyrimidine core instead of imidazo[4,5-c]pyridine, attached to a fluorinated THF ring. Both compounds share fluorinated THF motifs, suggesting shared strategies for enhancing stability .

Substituent Effects on Tetrahydrofuran Ring

Compound THF Substituents Molecular Weight Key Properties Reference
Target Compound 4-Fluoro, 3-hydroxy, 5-hydroxymethyl 279.65* High polarity, metabolic stability
4-Amino-1-((2R,3S,4R,5R)-... 3-Chloro, 3-fluoro, 4-hydroxy, 5-hydroxymethyl 279.65 Increased halogenation may enhance toxicity
5'-Deoxy-5'-iodouridine 5-Iodomethyl, 3,4-dihydroxy 354.1 Iodine adds reactivity for radiolabeling

Biological Activity

The compound 1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one (CAS No. 2082744-84-9) is a novel heterocyclic compound that has garnered attention for its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C11H12FN3O4C_{11}H_{12}FN_{3}O_{4}, with a molecular weight of 269.23 g/mol. Its structure includes a tetrahydrofuran moiety and an imidazopyridine ring, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds in the imidazo[4,5-c]pyridine class have demonstrated inhibitory effects on key kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and Aurora kinases. These enzymes play critical roles in cell cycle regulation and mitosis .
  • Anti-inflammatory Effects : Compounds with imidazo[4,5-c]pyridine structures have shown promise in reducing inflammation by modulating pathways involving NF-kB and Nrf2 transcription factors. These pathways are crucial in managing oxidative stress and inflammatory responses .
  • Antitumor Activity : The compound may exhibit antitumor properties through its ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways linked to cancer cell survival and proliferation .

Biological Activity Overview

The following table summarizes the reported biological activities associated with this compound and related derivatives:

Activity Mechanism Reference
AntitumorInhibition of CDKs and Aurora kinases
Anti-inflammatoryModulation of NF-kB and Nrf2 pathways
AntiviralInhibition of viral replication pathways
AntimycobacterialTargeting mycolic acid synthesis in Mycobacterium

Case Studies

  • Antitumor Efficacy : A study evaluating the efficacy of imidazo[4,5-c]pyridine derivatives in breast cancer models reported that specific modifications led to enhanced potency against CDK2 and Aurora B kinases. The most effective derivative exhibited an IC50 value in the low nanomolar range, indicating significant antitumor activity .
  • Anti-inflammatory Properties : Research demonstrated that certain derivatives could significantly reduce inflammatory markers in vitro when tested on human retinal pigment epithelial cells exposed to oxidative stress agents. The compounds effectively inhibited the activation of NF-kB, suggesting potential therapeutic applications in retinal diseases .
  • Antiviral Activity : Preliminary studies indicated that similar heterocyclic compounds could inhibit the replication of various viruses by interfering with their RNA synthesis pathways. This highlights the potential for developing antiviral agents based on this chemical framework .

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